Product packaging for 5-Methoxyfuran-2(3H)-one(Cat. No.:)

5-Methoxyfuran-2(3H)-one

Cat. No.: B15202071
M. Wt: 114.10 g/mol
InChI Key: NJSBUGUAYVEDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methoxyfuran-2(3H)-one is a chemical compound for research and development applications. This lactone is of significant interest in organic synthesis and materials science. Researchers value this furanone derivative for its potential as a key intermediate and building block in the development of novel compounds. Furanone derivatives are frequently studied for their roles in flavor and fragrance creation; for instance, similar compounds like 5-methyl-3(2H)-furanone are documented as flavoring agents with a herbaceous sweet odor , while other structurally related lactones are known to impart creamy, waxy, and fruity notes . The methoxy substituent on the furanone ring may influence its electronic properties and reactivity, making it a subject for studies in reaction optimization and the synthesis of more complex molecular architectures. Researchers are exploring its mechanism of action in various chemical and biological systems. This product is for research purposes only and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O3 B15202071 5-Methoxyfuran-2(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

5-methoxy-3H-furan-2-one

InChI

InChI=1S/C5H6O3/c1-7-5-3-2-4(6)8-5/h3H,2H2,1H3

InChI Key

NJSBUGUAYVEDON-UHFFFAOYSA-N

Canonical SMILES

COC1=CCC(=O)O1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxyfuran-2(3H)-one: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of 5-Methoxyfuran-2(3H)-one, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for the parent compound, this guide leverages information from closely related analogues and seminal works on substituted derivatives to present a thorough and practical resource.

Introduction

This compound, also known as 5-methoxy-γ-butyrolactone, belongs to the butenolide class of compounds. Its structure, featuring a lactone ring with a methoxy group at the 5-position, makes it a versatile synthetic intermediate. The furanone core is a common motif in a variety of natural products and pharmacologically active molecules, driving interest in the synthesis and functionalization of its derivatives. This guide will focus on the synthetic pathways to access this core structure and its key chemical and physical properties.

Synthesis of this compound

A definitive, detailed experimental protocol for the direct synthesis of the unsubstituted this compound is not extensively reported in peer-reviewed literature. However, a highly relevant and adaptable methodology has been developed for its substituted derivatives. The most pertinent approach is based on the work of Feringa and colleagues, which involves the synthesis of 5-alkoxy-2(3H)-dihydrofuranones. This method provides a solid foundation for a proposed synthesis of the target compound.

The synthesis can be envisioned as a two-step process starting from a suitable precursor, such as γ-keto acids or their derivatives. A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Based on general procedures for the synthesis of related 5-alkoxy furanones, the following protocols can be proposed:

Step 1: Synthesis of 5-Hydroxyfuran-2(3H)-one (A Hypothetical Intermediate)

  • Starting Material: A suitable γ-oxo acid, such as levulinic acid, would be the starting point.

  • Reduction: The keto group is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol).

  • Cyclization: The resulting γ-hydroxy acid spontaneously cyclizes to the more stable 5-hydroxyfuran-2(3H)-one, often facilitated by acidic workup.

  • Purification: The product would be purified by standard techniques such as extraction and column chromatography.

Step 2: Synthesis of this compound

  • Reactants: The 5-hydroxyfuran-2(3H)-one intermediate is dissolved in an excess of methanol, which acts as both the solvent and the methoxy source.

  • Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added to protonate the hydroxyl group, facilitating its departure as a water molecule and subsequent nucleophilic attack by methanol.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Workup and Purification: The reaction is quenched with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The crude product is then purified by distillation or column chromatography.

Properties of this compound and Related Compounds

Direct experimental data for the physical and spectroscopic properties of this compound are scarce. Therefore, data for structurally similar compounds are presented for comparison and estimation.

Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound (Predicted) C₅H₆O₃114.10--
5-Methylfuran-2(3H)-oneC₅H₆O₂98.10205-206-
γ-ButyrolactoneC₄H₆O₂86.09204-205-45
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Below are the expected and reported spectral features for the target compound and its analogues.

¹H NMR Spectroscopy (Predicted for this compound in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.8-6.0m1HH-5
~3.5s3H-OCH₃
~2.5-2.8m2HH-3
~2.2-2.4m2HH-4

¹³C NMR Spectroscopy (Predicted for this compound in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175C=O (C-2)
~105O-C-O (C-5)
~55-OCH₃
~30CH₂ (C-3)
~28CH₂ (C-4)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

Wavenumber (cm⁻¹)Functional Group
~1770C=O stretch (γ-lactone)
~1100-1000C-O stretch (ether and lactone)
~2950-2850C-H stretch (aliphatic)

Reactivity and Applications

The reactivity of this compound is dominated by the lactone functionality and the acetal-like nature of the C-5 position.

Key Reactions and Signaling Pathways

The methoxy group at the 5-position is a good leaving group in the presence of a Lewis acid, leading to the formation of an N-acyliminium ion intermediate. This reactive species can then be trapped by various nucleophiles, providing a powerful tool for the stereoselective synthesis of a wide range of substituted γ-butyrolactones and other complex molecules.

G start This compound lewis_acid Lewis Acid (e.g., TiCl4, SnCl4) start->lewis_acid intermediate N-Acyliminium Ion Intermediate lewis_acid->intermediate nucleophile Nucleophile (e.g., silyl enol ether, organocuprate) intermediate->nucleophile product Substituted γ-Butyrolactone nucleophile->product

Caption: Lewis acid-mediated reactivity of this compound.

Potential Applications

The versatility of the furanone core and the ability to introduce diverse substituents at the 5-position make this compound a valuable building block in:

  • Natural Product Synthesis: As a precursor to complex lactones and other heterocyclic systems found in nature.

  • Medicinal Chemistry: For the development of novel therapeutic agents, as the butyrolactone motif is present in many biologically active compounds.

  • Materials Science: As a monomer or precursor for the synthesis of novel polymers with tailored properties.

Conclusion

This compound is a promising synthetic intermediate with significant potential in various fields of chemical research. While direct experimental data for the parent compound is limited, this guide provides a comprehensive overview based on the established chemistry of its derivatives. The proposed synthetic pathways and predicted properties offer a solid starting point for researchers and scientists interested in exploring the chemistry and applications of this versatile molecule. Further research is warranted to fully elucidate the properties and reactivity of this compound, which will undoubtedly unlock new opportunities in organic synthesis and drug discovery.

5-Methoxyfuran-2(3H)-one: A Review of its Natural Sources and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyfuran-2(3H)-one, a member of the furanone family, is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the current scientific literature regarding its natural sources, biological activities, and associated experimental methodologies. Despite significant interest in the furanone scaffold, specific research on this compound is limited. This document summarizes the available data and highlights areas for future investigation.

Introduction to Furanones

Furanones are a class of heterocyclic compounds characterized by a furan ring with a ketone group. They are widespread in nature and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The diverse functionalities and stereochemical complexity of naturally occurring furanones have made them attractive targets for synthetic chemists and pharmacologists.

Natural Sources of this compound

However, related methoxyfuranone derivatives have been identified in nature. For instance, 3-methoxy-2(5H)-furanone has been identified as a nephrotoxin in the plant Narthecium ossifragum. Further investigation into the metabolomes of various organisms may yet reveal the natural presence of this compound.

Biological Activity of this compound

Specific studies detailing the biological activity of this compound are limited. The broader class of furanones, however, has been extensively studied and shown to possess a range of pharmacological effects. These activities are often attributed to the ability of the furanone ring to interact with various biological targets.

Given the lack of direct experimental data for this compound, its biological profile can only be extrapolated from related compounds. It is hypothesized that the methoxy substitution at the 5-position could influence its pharmacokinetic and pharmacodynamic properties, potentially modulating its activity and specificity. Further research is required to elucidate the specific biological effects of this compound.

Experimental Protocols

Due to the limited number of studies specifically focused on this compound, detailed experimental protocols for its isolation, characterization, and biological evaluation are not well-established in the literature. Researchers interested in investigating this compound would likely adapt methodologies used for other furanones.

General Workflow for Furanone Investigation:

G cluster_0 Isolation & Purification cluster_1 Structure Elucidation cluster_2 Biological Evaluation Natural Source Natural Source Extraction Extraction Natural Source->Extraction Chromatographic Separation Chromatographic Separation Extraction->Chromatographic Separation Pure Compound Pure Compound Chromatographic Separation->Pure Compound Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Pure Compound->Spectroscopic Analysis (NMR, MS) Structure Confirmation Structure Confirmation Spectroscopic Analysis (NMR, MS)->Structure Confirmation In vitro Assays In vitro Assays Structure Confirmation->In vitro Assays In vivo Models In vivo Models In vitro Assays->In vivo Models Activity Profile Activity Profile In vivo Models->Activity Profile

Caption: A generalized workflow for the isolation, structural elucidation, and biological evaluation of furanones from natural sources.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been determined. Research on other furanone derivatives has implicated various cellular pathways, including those involved in inflammation, apoptosis, and cell cycle regulation. Future studies are needed to identify the molecular targets and mechanisms of action for this compound.

Data Summary

A comprehensive summary of quantitative data for this compound cannot be provided at this time due to the absence of published experimental results.

Conclusion and Future Directions

This compound represents an understudied member of the biologically active furanone family. While its natural occurrence and specific biological activities remain to be elucidated, the known pharmacological profile of related compounds suggests that it may possess valuable therapeutic properties. Future research should focus on:

  • Screening of natural sources to identify its potential presence in plants, fungi, or marine organisms.

  • Chemical synthesis to provide a reliable source of the compound for biological testing.

  • In vitro and in vivo studies to determine its biological activity and mechanism of action.

  • Structure-activity relationship (SAR) studies to explore how modifications to the furanone scaffold affect its biological profile.

The development of a robust understanding of this compound will require a multidisciplinary approach, combining natural product chemistry, synthetic organic chemistry, and pharmacology. Such efforts may uncover a novel lead compound for the development of new therapeutic agents.

5-Methoxyfuran-2(3H)-one: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyfuran-2(3H)-one, also known as γ-methoxy-γ-butyrolactone, is a five-membered lactone belonging to the broader class of γ-butyrolactones. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active natural products and synthetic compounds. The γ-butyrolactone scaffold is recognized as a privileged structure, often imparting desirable pharmacokinetic and pharmacodynamic properties to molecules.[1][2] This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, and biological activities. Due to the limited specific data on this particular derivative, information from the broader class of γ-butyrolactones is included to provide a contextual understanding.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a saturated five-membered ring containing an ester group (lactone) and a methoxy group at the 5-position. Its isomer, 5-Methoxyfuran-2(5H)-one, features a double bond within the furanone ring.

Structure of this compound vs. 5-Methoxyfuran-2(5H)-one:

G cluster_0 This compound cluster_1 5-Methoxyfuran-2(5H)-one a O1 b C2(=O) a->b c C3H2 b->c d C4H2 c->d e C5H(OCH3) d->e e->a f OCH3 e->f g O1 h C2(=O) g->h i C3H h->i j C4H i->j k C5H(OCH3) j->k k->g l OCH3 k->l G Start Starting Materials (e.g., Diols, Unsaturated Esters) Reaction Key Transformation (e.g., Oxidation, Reduction, Cyclization) Start->Reaction Intermediate Intermediate Products Reaction->Intermediate Purification Purification (e.g., Chromatography, Distillation) Intermediate->Purification Product γ-Butyrolactone Derivative Purification->Product G cluster_pathway Hypothetical Signaling Pathway Molecule This compound Target Cellular Target (e.g., Enzyme, Receptor) Molecule->Target Binding Pathway Signaling Cascade (e.g., Kinase cascade) Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Pathway->Response Induction/Inhibition

References

A Technical Guide to γ-Butyrolactone-Containing Natural Products: From Bioactivity to Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The γ-butyrolactone ring is a privileged five-membered lactone structure that serves as the core scaffold for a vast and diverse array of natural products.[1] This motif is found in compounds isolated from plants, fungi, and bacteria, exhibiting a wide spectrum of potent biological activities.[1][2][3][4] These activities, ranging from anticancer and antimicrobial to hormonal regulation, have positioned γ-butyrolactone-containing molecules as critical leads in drug discovery and agricultural science. This guide provides an in-depth overview of their classification, biological significance, key signaling pathways they modulate, and the experimental protocols used for their study.

Classification and Biological Activity

Natural products featuring the γ-butyrolactone core are structurally diverse. Key classes include lignans, butenolides, and fungal metabolites. Their biological activities are often potent and specific, making them attractive for therapeutic development.

  • Lignans: Formed by the dimerization of two phenylpropane units, lignans are abundant in the plant kingdom.[5] Many, such as the dibenzylbutyrolactone-type lignans, exhibit significant anticancer and anti-inflammatory properties.[5][6][7] For instance, enterolactone, a mammalian lignan derived from dietary precursors, has demonstrated protective effects against various cancers, including breast and prostate cancer, by inhibiting cell proliferation, angiogenesis, and metastasis.[6]

  • Fungal Metabolites: The genus Aspergillus is a particularly rich source of bioactive γ-butyrolactones.[1] These fungal secondary metabolites display a variety of biological effects, contributing to the chemical arsenal of their producing organisms.[1]

  • Marine-Derived Compounds: Marine microorganisms, including bacteria and fungi, are a prolific source of novel bioactive compounds.[2][3][4] The unique and often extreme conditions of the marine environment drive the evolution of unique metabolic pathways, yielding structurally complex and pharmacologically active molecules, including various lactones.[3][4]

Quantitative Bioactivity Data

The cytotoxic and biological activities of γ-butyrolactone derivatives are frequently quantified using metrics like the half-maximal inhibitory concentration (IC50). These values are crucial for comparing the potency of different compounds and guiding structure-activity relationship (SAR) studies.

Compound ClassCompound NameBioactivity / TargetCell Line / OrganismIC50 Value (µM)Reference
Lignan (-)-TrachelogeninCytotoxicitySF-295 (Glioblastoma)0.8[7]
Lignan (-)-TrachelogeninCytotoxicityHL-60 (Leukemia)32.4[7]
Lignan (-)-TrachelogeninCytotoxicityNon-tumor cells>64[7]
Lignan Arctigenin (8R,8'R)CytotoxicitySf9 (Insect)-[8]
Lignan Derivative Compound 14ERα BindingRecombinant human ERα0.16[9]
Lignan Derivative Compound 9ERα BindingRecombinant human ERα8.0[9]
Fungal Metabolite Trichodin AAntibioticStaphylococcus epidermidis24[4]

Key Signaling Pathways

γ-Butyrolactones function as key signaling molecules in diverse biological systems, from intercellular communication in bacteria to developmental control in plants.

In many bacteria, N-acylated homoserine lactones (AHLs), which contain a γ-butyrolactone core, act as autoinducers in quorum sensing (QS).[10] This cell-to-cell communication system allows bacteria to monitor their population density.[10] When the autoinducer concentration reaches a critical threshold, it triggers a coordinated change in gene expression across the population.[10] This process regulates various collective behaviors, including biofilm formation, virulence factor secretion, and antibiotic production.[10][11] Interfering with this pathway is a major focus of anti-virulence drug development.

QuorumSensing LuxI_low LuxI Synthase AHL_low Autoinducer (AHL) LuxI_low->AHL_low Basal Production LuxR_low LuxR (Inactive) AHL_high High [AHL] Target_Genes_low Target Genes OFF LuxR_low->Target_Genes_low No Binding LuxI_high LuxI Synthase LuxI_high->AHL_high Positive Feedback LuxR_high LuxR-AHL Complex (Active) AHL_high->LuxR_high Binds & Activates Target_Genes_high Target Genes ON (e.g., Virulence, Biofilm) LuxR_high->Target_Genes_high Binds Promoter

Caption: Bacterial Quorum Sensing via Acyl-Homoserine Lactones (AHLs).

Strigolactones (SLs) are a class of carotenoid-derived plant hormones that feature a γ-butyrolactone ring.[12][13] They are crucial for regulating plant architecture, particularly by inhibiting shoot branching.[14] SLs also play a key role in symbiotic interactions with arbuscular mycorrhizal fungi.[15] The signaling pathway involves the α/β-hydrolase receptor D14, which perceives the SL molecule.[16] This binding event leads to the interaction of D14 with the F-box protein MAX2 (or D3), ultimately targeting D53 family transcriptional repressors for degradation by the 26S proteasome.[15][16] This relieves repression of downstream genes that control plant development.

StrigolactoneSignaling cluster_SL Strigolactone (SL) Signaling SL Strigolactone (SL) D14 D14 Receptor (α/β hydrolase) SL->D14 Binds & Hydrolyzed MAX2 MAX2 / D3 (F-box Protein) D14->MAX2 Conformational Change & Binding D53 D53 / SMXL (Repressor) MAX2->D53 Recruits Proteasome 26S Proteasome D53->Proteasome Ubiquitination & Degradation Downstream Downstream Gene Expression (e.g., Branching Inhibition) D53->Downstream Represses Proteasome->Downstream Repression Lifted

Caption: Simplified Strigolactone (SL) signaling pathway in plants.

Experimental Protocols

The discovery and characterization of novel γ-butyrolactone natural products rely on a standardized set of experimental procedures.

This workflow is a cornerstone of natural product chemistry, linking chemical fractionation with biological activity to efficiently identify active constituents.[17]

BioassayGuidedIsolation A 1. Raw Natural Source (e.g., Plant Material, Marine Sponge) B 2. Extraction (e.g., Maceration with organic solvents) A->B C Crude Extract B->C D 3. Biological Screening (e.g., Cytotoxicity, Antimicrobial Assay) C->D E 4. Fractionation (e.g., Low-Pressure Column Chromatography) D->E Active L 8. Final Bioactivity Confirmation (Dose-response, IC50 determination) D->L Inactive (Archive) F Fractions (F1, F2, F3...) E->F G 5. Re-screen Fractions F->G H Active Fraction(s) G->H Active G->L Inactive (Archive) I 6. Purification (e.g., Preparative HPLC) H->I J Pure Compound(s) I->J K 7. Structure Elucidation (NMR, Mass Spectrometry) J->K K->L

Caption: Workflow for Bioassay-Guided Isolation of Natural Products.

Solvent extraction is the foundational step for isolating compounds from a biological matrix.[17][18] The choice of solvents is critical and is typically done by increasing polarity to extract a wide range of compounds.[19]

  • Preparation: Air-dry the source material (e.g., plant leaves, fungal biomass) to remove water and grind it into a coarse powder to increase the surface area for extraction.

  • Initial Extraction (Nonpolar): Macerate the powdered material in a nonpolar solvent like hexane or diethyl ether for 24-72 hours with occasional agitation.[19] This step extracts lipids, sterols, and other nonpolar compounds.

  • Filtration: Filter the mixture to separate the marc (solid residue) from the solvent (extract). Collect the hexane extract and set it aside.

  • Sequential Extraction (Increasing Polarity): Sequentially re-macerate the same marc with solvents of increasing polarity, such as ethyl acetate, followed by methanol or ethanol.[19] Allow for a 24-72 hour extraction period for each solvent.

  • Concentration: Evaporate the solvent from each collected extract under reduced pressure using a rotary evaporator. This yields a concentrated crude extract for each solvent polarity.

  • Storage: Store the dried crude extracts at 4°C in airtight containers, protected from light, prior to biological screening and fractionation.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[20][21] It is widely used to screen natural product extracts and pure compounds for cytotoxic effects against cancer cell lines.[22][23]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa) into a 96-well plate at a density of 3,000–5,000 cells per well in 100 µL of complete culture medium.[21][22] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the test compound (or extract) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[21] Dilute this stock 1:10 in culture medium. Remove the treatment medium from the wells and add 100-110 µL of the MTT solution to each well.[20][21]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[20] Metabolically active cells with functional mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product, forming insoluble crystals.[21]

  • Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals.[20] Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the crystals.[20] Gently shake the plate for 10-15 minutes.[20]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and use a sigmoidal dose-response curve to determine the IC50 value.[20]

References

Methodological & Application

Application Notes and Protocols for Reactions Involving 5-Methoxyfuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for chemical reactions involving 5-Methoxyfuran-2(3H)-one and its derivatives. The following sections outline synthetic methodologies, quantitative data, and visual workflows to guide researchers in the effective use of this versatile chemical scaffold.

Introduction

This compound and its related furanone structures are important intermediates in organic synthesis and are found in a variety of biologically active compounds. Their utility in cycloaddition reactions and as precursors for more complex heterocyclic systems makes them valuable building blocks in medicinal chemistry and drug discovery. Butenolides, a class of lactones to which this compound belongs, are present in many natural products and are known for their diverse biological activities.

Synthesis and Reactions

General Protocol for Organocatalytic [8+2] Cycloaddition

This protocol describes a general method for the diastereoselective [8+2] cycloaddition of 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene, which can be adapted for this compound.[1] This type of reaction is significant for the construction of polycyclic systems containing a γ-butyrolactone motif, which is relevant in the synthesis of biologically active molecules.[1]

Experimental Protocol:

  • In a 4 mL glass vial equipped with a magnetic stirring bar and a screw cap, combine the 5-substituted-furan-2(3H)-one (0.2 mmol, 2.0 equiv), 8,8-dicyanoheptafulvene (0.1 mmol, 1.0 equiv, 15.42 mg), and an appropriate organocatalyst (e.g., a Brønsted base catalyst, 0.02 mmol, 0.2 equiv).[1]

  • Dissolve the mixture in a suitable solvent such as acetonitrile (0.8 mL).[1]

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or ¹H NMR).

  • Upon completion, directly subject the reaction mixture to flash chromatography on silica gel for purification of the desired cycloadduct.[1]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - 5-Substituted-furan-2(3H)-one (2 equiv) - 8,8-Dicyanoheptafulvene (1 equiv) - Organocatalyst (0.2 equiv) B Add Solvent (e.g., Acetonitrile) A->B 1 C Stir at Room Temperature for 24 hours B->C 2 D Monitor Reaction Progress (TLC, NMR) C->D 3 E Purify by Flash Chromatography D->E 4 F Characterize Product E->F 5

Caption: General workflow for the [8+2] cycloaddition reaction.

Synthesis of Substituted Furan-2(3H)-ones

The synthesis of various 5-substituted furan-2(3H)-ones can be achieved through established literature procedures.[1] These compounds serve as key starting materials for subsequent reactions.

General Protocol for Synthesis of 5-Alkyl/Aryl-furan-2(3H)-ones:

While a specific protocol for this compound was not detailed in the provided search results, general methods for the synthesis of analogous 5-substituted furan-2(3H)-ones involve the cyclization of corresponding γ-keto acids or the oxidation of substituted furans.[2] For example, 5-phenylfuran-2(3H)-one can be synthesized according to known literature procedures.[1]

Quantitative Data

The following tables summarize representative data for the synthesis and reactions of substituted furan-2(3H)-ones.

Table 1: Synthesis of Various 5-Substituted-furan-2(3H)-ones

CompoundSubstituentYield (%)Physical StateReference
2b Ethyl20Colorless oily liquid[1]
2e Isopropyl41Light-yellow oily liquid[1]
2f Benzyl7Light-yellow oily liquid[1]
2g Allyl30Light-yellow oily liquid[1]
3h Phenyl65Orange solid[1]

Table 2: Conditions and Yields for the [8+2] Cycloaddition of 5-Substituted-furan-2(3H)-ones with 8,8-Dicyanoheptafulvene [1]

EntrySolventTime (h)Conversion (%)Isolated Yield (%)Diastereomeric Ratio (dr)
1CHCl₃7214-7:1
2CH₂Cl₂7253-13:1
3Toluene7219--
4Trifluorotoluene7217-9:1
52-Methyltoluene7251-14:1
61,4-Dioxane7260-6:1
7THF72>953612:1
8CH₃CN96>9544>20:1

Spectroscopic Data

Characterization of furanone derivatives is typically performed using NMR and mass spectrometry.

Table 3: Representative Spectroscopic Data for 5-Substituted-furan-2(3H)-ones

Compound¹H NMR (700 MHz, CDCl₃) δ (ppm)¹³C{¹H} NMR (176 MHz, CDCl₃) δ (ppm)HRMS (ESI-TOF) m/z
5-Benzylfuran-2(3H)-one (2f) 7.48–7.10 (m, 5H), 5.07–5.04 (m, 1H), 3.61 (q, J = 2.2 Hz, 2H), 3.17 (q, J = 2.4 Hz, 2H)176.6, 156.1, 135.3, 129.2 (2C), 128.8 (2C), 127.2, 99.8, 35.0, 34.1[M + H]⁺ calcd for C₁₁H₁₀O₂H, 175.0759; found, 175.0758[1]
5-Allylfuran-2(3H)-one (2g) 5.83 (ddt, J = 16.9, 10.1, 6.7 Hz, 1H), 5.23–5.19 (m, 1H), 5.19–5.17 (m, 1H), 5.15 (tt, J = 2.3, 1.5 Hz, 1H), 3.18–3.17 (m, 2H), 3.07–3.04 (m, 2H)176.7, 155.4, 131.2, 118.9, 99.1, 34.1, 32.8[M + H]⁺ calcd for C₇H₈O₂H, 125.0603; found, 125.0603[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the synthesis of complex heterocyclic systems starting from a furanone precursor.

G A This compound B Reaction with Nucleophile/Electrophile A->B C Intermediate B->C D Cyclization/Rearrangement C->D E Complex Heterocyclic Product D->E

Caption: Synthetic pathway from furanone to complex heterocycles.

Conclusion

The protocols and data presented provide a foundational guide for the use of this compound and related compounds in organic synthesis. The versatility of the furanone core allows for the construction of diverse and complex molecular architectures, which is of significant interest in the field of drug development. Further exploration of the reactivity of this compound is warranted to expand its applications in medicinal chemistry.

References

Application Notes and Protocols: 5-Methoxyfuran-2(3H)-one in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-Methoxyfuran-2(3H)-one and the broader furan-2(3H)-one scaffold in medicinal chemistry and drug discovery. While direct research on this compound is limited, this document extrapolates from the known biological activities and synthetic methodologies of closely related analogs to provide a framework for its investigation.

Introduction to Furan-2(3H)-ones

The furan-2(3H)-one, or butenolide, ring system is a prevalent scaffold in numerous natural products and biologically active synthetic molecules.[1] Derivatives of this core structure have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4] The reactivity of the furanone ring, particularly its potential as a Michael acceptor, often underlies its mechanism of action, allowing for covalent interactions with biological nucleophiles such as cysteine residues in enzymes.

The introduction of a methoxy group at the 5-position is anticipated to modulate the electronic and steric properties of the furanone core, potentially influencing its reactivity, metabolic stability, and target-binding affinity.

Potential Therapeutic Applications

Based on the activities of related furanone derivatives, this compound is a promising lead for the development of novel therapeutics in the following areas:

  • Oncology: Many furanone-containing compounds have exhibited potent cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. For instance, certain 5-alkoxy-3,4-dichloro-2(5H)-furanones have shown high selectivity for A549 cancer cells, leading to G2 phase cell cycle arrest and caspase-independent cell death.[5]

  • Infectious Diseases: The furanone scaffold is a known pharmacophore in antimicrobial agents.[5] Derivatives have shown activity against a range of bacteria and fungi, suggesting potential applications in developing new antibiotics and antifungals.[3][4]

  • Inflammation: Anti-inflammatory properties have been reported for several furanone derivatives, indicating their potential for treating inflammatory disorders.[4]

Quantitative Data on Related Furanone Derivatives

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the biological activities of representative furanone analogs to provide a comparative context for future studies.

Table 1: Anticancer Activity of Selected Furanone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Alkoxy-3,4-dichloro-2(5H)-furanone DA5496.7 µg/mL[5]
5-Alkoxy-3,4-dichloro-2(5H)-furanone EA5497.7 µg/mL[5]
Silyl ethers of Mucobromic Acid (F and G)HCT116Not Specified[5]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa62.37 µg/mL[6]

Table 2: Antimicrobial Activity of Selected Furanone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
1-Benzoyl-3-furan-2-ylmethyl-thioureaListeria monocytogenesNot Specified[3]
1-Benzoyl-3-furan-2-ylmethyl-thioureaStaphylococcus aureusNot Specified[3]
1-Benzoyl-3-furan-2-ylmethyl-thioureaBacillus cereusNot Specified[3]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetatePhotogenic Bacteria250[6]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound, adapted from methodologies used for similar furanone derivatives.

General Synthetic Protocol for 5-Substituted-Furan-2(3H)-ones

This protocol is a general method that can be adapted for the synthesis of this compound, likely starting from a suitable methoxy-containing precursor. A plausible approach involves the cyclization of a γ-keto acid or the oxidation of a corresponding furan.

Materials:

  • Appropriate starting material (e.g., a γ-methoxy-α,β-unsaturated carboxylic acid)

  • Dehydrating agent (e.g., acetic anhydride) or an oxidizing agent (e.g., m-CPBA)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Purification supplies (silica gel for column chromatography, TLC plates)

Procedure:

  • Dissolve the starting material in the chosen anhydrous solvent under an inert atmosphere.

  • Add the cyclizing or oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an appropriate reagent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal) and negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Visually inspect the wells for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Visualizations

The following diagrams illustrate key concepts related to the medicinal chemistry of this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Susceptibility (MIC Determination) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory apoptosis Apoptosis Assays cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle enzyme_inhibition Enzyme Inhibition Assays antimicrobial->enzyme_inhibition

Caption: Experimental workflow for the investigation of this compound.

signaling_pathway This compound This compound Target Protein (e.g., Kinase, Protease) Target Protein (e.g., Kinase, Protease) This compound->Target Protein (e.g., Kinase, Protease) Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein (e.g., Kinase, Protease)->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein (e.g., Kinase, Protease)->Downstream Effector 2 Cell Cycle Arrest Cell Cycle Arrest Downstream Effector 1->Cell Cycle Arrest Apoptosis Apoptosis Downstream Effector 1->Apoptosis Inflammatory Response Inflammatory Response Downstream Effector 2->Inflammatory Response Modulation logical_relationship cluster_properties Chemical Properties cluster_activities Biological Activities furanone_core Furan-2(3H)-one Scaffold reactivity Electrophilicity (Michael Acceptor) furanone_core->reactivity lipophilicity Lipophilicity furanone_core->lipophilicity anticancer Anticancer reactivity->anticancer antimicrobial Antimicrobial reactivity->antimicrobial anti_inflammatory Anti-inflammatory reactivity->anti_inflammatory lipophilicity->anticancer lipophilicity->antimicrobial methoxy_group 5-Methoxy Group methoxy_group->lipophilicity Modulates

References

Application Notes and Protocols for the Quantification of 5-Methoxyfuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyfuran-2(3H)-one is a lactone derivative that may be of interest in various fields, including organic synthesis, food chemistry, and as a potential building block in drug discovery. Accurate and precise quantification of this analyte is crucial for reaction monitoring, purity assessment, and stability studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of the appropriate method will depend on the sample matrix, required sensitivity, and available instrumentation.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₅H₆O₃
Molecular Weight 114.10 g/mol
Structure A five-membered lactone ring with a methoxy group at the 5-position.
Polarity Expected to be a polar molecule due to the ester and ether functionalities.

Analytical Methodologies

A summary of the recommended analytical methods for the quantification of this compound is presented below. Detailed protocols for each are provided in the subsequent sections.

MethodPrincipleTypical ApplicationAdvantagesLimitations
HPLC-UV Separation based on polarity using a reversed-phase column, with detection by UV absorbance.Routine analysis of relatively clean samples, such as reaction mixtures or purified products.Simple, robust, and widely available.Lower sensitivity and selectivity compared to mass spectrometry-based methods.
GC-MS Separation of volatile compounds in the gas phase followed by mass-selective detection.Analysis in complex matrices where the analyte is sufficiently volatile and thermally stable.High chromatographic resolution and structural information from mass spectra.May require derivatization for polar analytes to improve volatility.
LC-MS/MS High-efficiency liquid chromatographic separation coupled with highly sensitive and selective tandem mass spectrometry detection.Trace-level quantification in complex biological or environmental matrices.Excellent sensitivity and selectivity, suitable for complex samples.Higher cost and complexity of instrumentation.

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on established methods for the analysis of polar lactones.[1][2][3][4]

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard of this compound of known purity.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Standards and Samples

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient elution is recommended for good peak shape and separation from impurities.

    • 0-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: A UV scan of the analyte should be performed to determine the optimal wavelength. Based on the furanone structure, a wavelength between 210 nm and 280 nm is expected to be suitable.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Perform a linear regression of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (HPLC-UV) - Template

ParameterExpected Performance
Linear Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of furanones.[5][6][7] Direct analysis is proposed, but derivatization may be necessary if peak tailing or low sensitivity is observed.

1. Instrumentation and Materials

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary GC column suitable for polar compounds (e.g., a wax or mid-polarity column like DB-WAX or DB-17, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium carrier gas (99.999% purity).

  • Standard of this compound.

  • Solvent for sample dissolution (e.g., Methanol or Dichloromethane).

2. Preparation of Standards and Samples

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol, using a GC-compatible solvent.

  • Working Standard Solutions: Prepare calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable solvent. For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be required to extract the analyte and remove interferences.

3. GC-MS Conditions

  • Injection Port Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Full scan (e.g., m/z 40-300) for initial identification and Selected Ion Monitoring (SIM) for quantification. For SIM mode, select at least three characteristic ions from the mass spectrum of this compound.

4. Data Analysis

  • Identify the peak for this compound by its retention time and mass spectrum.

  • For quantification, construct a calibration curve using the peak areas of the primary ion in SIM mode versus the concentration of the standards.

  • Calculate the concentration in unknown samples using the regression equation from the calibration curve.

Quantitative Data Summary (GC-MS) - Template

ParameterExpected Performance
Linear Range 0.1 - 25 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%
Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for high-sensitivity analysis and is based on methods for small polar molecules.[8][9][10][11]

1. Instrumentation and Materials

  • Liquid Chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Reversed-phase C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard of this compound.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound with similar chromatographic behavior can be used.

2. Preparation of Standards and Samples

  • Standard Stock Solution (1 mg/mL): Prepare as previously described.

  • Working Standard Solutions: Prepare calibration standards containing the analyte and a fixed concentration of the internal standard. The concentration range should be appropriate for trace analysis (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation: For biological samples (e.g., plasma, urine), protein precipitation is a common and simple method. Add three parts of cold acetonitrile (containing the IS) to one part of the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected. For other matrices, solid-phase extraction (SPE) may be necessary to clean up the sample.

3. LC-MS/MS Conditions

  • Column: C18 or HILIC, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase Gradient (for C18):

    • 0-5 min: 2% to 98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98% to 2% B

    • 6.1-8 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS/MS Parameters:

    • The precursor ion will be the protonated molecule [M+H]⁺.

    • Optimize collision energy to obtain at least two stable and abundant product ions.

    • Set up Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard.

4. Data Analysis

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Use a weighted linear regression if the concentration range is wide.

  • Calculate the concentration of the analyte in the samples from the calibration curve.

Quantitative Data Summary (LC-MS/MS) - Template

ParameterExpected Performance
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) < 0.05 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_data Data Processing sample Test Sample prep_sample Sample Preparation (e.g., Extraction, Dilution, Filtration) sample->prep_sample standard This compound Reference Standard prep_standard Preparation of Stock & Working Standards standard->prep_standard hplc HPLC-UV prep_sample->hplc gcms GC-MS prep_sample->gcms lcmsms LC-MS/MS prep_sample->lcmsms prep_standard->hplc prep_standard->gcms prep_standard->lcmsms acquisition Data Acquisition (Chromatograms/Spectra) hplc->acquisition gcms->acquisition lcmsms->acquisition calibration Calibration Curve Construction acquisition->calibration quantification Quantification of Analyte calibration->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Caption: General experimental workflow for the quantification of this compound.

Conclusion

The analytical methods described provide a comprehensive framework for the quantitative analysis of this compound. The choice of method should be guided by the specific requirements of the study, including the nature of the sample matrix, the expected concentration of the analyte, and the available instrumentation. For routine analysis of relatively pure samples, HPLC-UV offers a robust and cost-effective solution. For more complex samples or when higher sensitivity is required, GC-MS or LC-MS/MS are the methods of choice. It is recommended to validate the chosen method according to the relevant guidelines to ensure reliable and accurate results.

References

Application Notes and Protocols for Cycloaddition Reactions of 5-Substituted-Furan-2(3H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the participation of 5-substituted-furan-2(3H)-ones, also known as β,γ-butenolides, in various cycloaddition reactions. These compounds are valuable synthons in organic synthesis due to their versatile reactivity, allowing for the construction of complex molecular architectures, particularly those containing a γ-lactone motif, a common feature in many biologically active natural products. This document covers the well-documented [8+2]-cycloaddition, and discusses the potential for [4+2] (Diels-Alder) and [3+2] (1,3-dipolar) cycloadditions, providing detailed protocols for the former and generalized procedures for the latter.

[8+2]-Cycloaddition Reactions

5-Substituted-furan-2(3H)-ones have been successfully employed as 2π-components in [8+2]-cycloaddition reactions with 8,8-dicyanoheptafulvene, acting as an 8π-component. This reaction is facilitated by organocatalytic Brønsted base activation of the furanone, which generates a dienolate that participates in the cycloaddition. The process is highly diastereoselective and provides access to biologically relevant polycyclic structures containing a γ-butyrolactone moiety.

Reaction Scheme and Mechanism

The proposed mechanism involves the deprotonation of the 5-substituted-furan-2(3H)-one at the α-position by a Brønsted base catalyst, forming a dienolate. This dienolate then acts as the 2π component in the cycloaddition with the 8π system of 8,8-dicyanoheptafulvene. The resulting cycloadduct is then protonated to yield the final polycyclic product.

G cluster_0 Dienolate Formation cluster_1 [8+2] Cycloaddition cluster_2 Protonation Furanone 5-Substituted-furan-2(3H)-one Dienolate Dienolate Intermediate Furanone->Dienolate Deprotonation Base Brønsted Base Catalyst Base->Furanone Cycloadduct_anion Cycloadduct Anion Dienolate->Cycloadduct_anion Cycloaddition Heptafulvene 8,8-Dicyanoheptafulvene (8π component) Heptafulvene->Cycloadduct_anion Final_Product Polycyclic γ-Lactone Product Cycloadduct_anion->Final_Product Protonation Proton_source Proton Source (e.g., H-Base+) Proton_source->Cycloadduct_anion

Caption: Proposed mechanism for the [8+2]-cycloaddition.

Quantitative Data Summary

The following table summarizes the results for the [8+2]-cycloaddition of various 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene.

Entry5-Substituent (R)Time (d)Conversion (%)Isolated Yield (%)Diastereomeric Ratio (dr)
1CH₃4>9544>20:1
2C₂H₅1>954815:1
3n-C₃H₇1>9562>20:1
4n-C₅H₁₁1>9567>20:1
5i-C₃H₇1>9568>20:1
6Benzyl1>955114:1
7Allyl1>95606:1
Experimental Protocol: General Procedure for the [8+2]-Cycloaddition

This protocol is adapted from the literature for the synthesis of polycyclic γ-lactones via [8+2]-cycloaddition.

Materials:

  • 5-Substituted-furan-2(3H)-one (2.0 equiv, 0.2 mmol)

  • 8,8-Dicyanoheptafulvene (1.0 equiv, 0.1 mmol, 15.42 mg)

  • Catalyst (e.g., a suitable Brønsted base, 0.02 equiv, 0.02 mmol, 2.24 mg)

  • Acetonitrile (0.8 mL)

  • 4 mL glass vial with a magnetic stirring bar and screw cap

  • Silica gel for flash chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • To a 4 mL glass vial equipped with a magnetic stirring bar, add the 5-substituted-furan-2(3H)-one (0.2 mmol), 8,8-dicyanoheptafulvene (15.42 mg, 0.1 mmol), and the Brønsted base catalyst (0.02 mmol).

  • Add acetonitrile (0.8 mL) to the vial.

  • Seal the vial with a screw cap and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, directly subject the reaction mixture to flash chromatography on silica gel.

  • Elute the product using a mixture of hexanes and ethyl acetate (e.g., 8:1 v/v) to obtain the pure polycyclic γ-lactone product.

[4+2]-Cycloaddition (Diels-Alder) Reactions: Application Notes

While specific literature detailing the Diels-Alder reactions of 5-substituted-furan-2(3H)-ones as the diene component is not as prevalent as for simple furans, their structural similarity to other reactive dienes suggests their potential in such transformations. The endocyclic double bond of the furanone ring can potentially act as a diene in a [4+2] cycloaddition with a suitable dienophile. The reactivity is expected to be influenced by the nature of the substituent at the 5-position.

Expected Reaction Scheme

A generalized scheme for the Diels-Alder reaction of a 5-substituted-furan-2(3H)-one with a dienophile is presented below. The reaction would lead to the formation of a bicyclic lactone.

G Furanone 5-Substituted-furan-2(3H)-one (Diene) Transition_State [4+2] Transition State Furanone->Transition_State Dienophile Dienophile (e.g., Maleimide) Dienophile->Transition_State Cycloadduct Bicyclic Lactone (Diels-Alder Adduct) Transition_State->Cycloadduct Concerted Cycloaddition

Caption: Generalized Diels-Alder reaction pathway.

Generalized Experimental Protocol for [4+2]-Cycloaddition

This hypothetical protocol is based on general procedures for Diels-Alder reactions involving furan derivatives.

Materials:

  • 5-Substituted-furan-2(3H)-one (1.0 equiv)

  • Dienophile (e.g., N-phenylmaleimide, 1.2 equiv)

  • Solvent (e.g., Toluene or Xylene)

  • Round-bottom flask with a condenser and magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the 5-substituted-furan-2(3H)-one and the dienophile.

  • Add the solvent to the flask.

  • Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and reactants) with vigorous stirring.

  • Monitor the reaction by TLC. 5

Application Notes & Protocols: Synthesis of Biologically Active Furanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Furanones, also known as butenolides, are a class of heterocyclic organic compounds that form the core structure of many natural products. These compounds and their derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. The furanone scaffold serves as a versatile template for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of furanone derivatives with demonstrated anticancer and antimicrobial activities, along with quantitative data to facilitate research and development.

Application Note 1: Synthesis of Bis-2(5H)-furanone Derivatives as Anticancer Agents

This section details the synthesis of novel bis-2(5H)-furanone derivatives containing a benzidine core. Certain compounds synthesized via this method have shown significant inhibitory activity against glioma cells. The synthesis is a one-step, transition-metal-free reaction, making it an efficient route for drug discovery programs.

Synthetic Workflow

The overall workflow involves the reaction of benzidine with a 5-substituted 3,4-dihalo-2(5H)-furanone in the presence of a base to yield the final bis-2(5H)-furanone product.

G A Benzidine C Reaction Vessel (Solvent + Base) A->C B 5-substituted 3,4-dihalo-2(5H)-furanone B->C D Stirring & Reflux C->D Heat E Work-up (Cooling, Filtration, Washing) D->E F Purification (Recrystallization) E->F G Bis-2(5H)-furanone Derivative F->G

Caption: General workflow for the synthesis of bis-2(5H)-furanone derivatives.

Experimental Protocol

General Procedure for the Synthesis of Bis-2(5H)-furanone Derivatives (e.g., Compound 4e from cited literature):

  • Reagents and Setup:

    • To a 100 mL round-bottom flask, add a solution of 3,4-dichloro-5-(p-tolyl)-2(5H)-furanone (2.45 g, 10 mmol) in 30 mL of ethanol.

    • Add benzidine (0.92 g, 5 mmol) and triethylamine (1.5 mL, 11 mmol) to the flask.

    • Equip the flask with a magnetic stirrer and a reflux condenser.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature for 10 minutes.

    • Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the collected solid sequentially with cold ethanol (2 x 20 mL) and distilled water (2 x 20 mL) to remove unreacted starting materials and salts.

  • Purification:

    • Recrystallize the crude product from a mixture of ethanol and dimethylformamide (DMF) to yield the pure bis-2(5H)-furanone derivative as a solid.

  • Characterization:

    • Dry the purified product under vacuum.

    • Characterize the compound using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure.

Quantitative Data: Anticancer Activity

The synthesized bis-2(5H)-furanone derivatives were evaluated for their in-vitro cytotoxic activity against various human cancer cell lines using the MTT assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.

Compound IDCell LineIC50 (μM)
4e C6 (glioma)12.1
A549 (lung)>50
MCF-7 (breast)>50
HeLa (cervical)>50
Cisplatin (Control) C6 (glioma)15.6

Lower IC50 values indicate higher potency.

Application Note 2: Synthesis of Chiral 2(5H)-Furanone Sulfones as Antimicrobial Agents

This section describes the synthesis of optically active 2(5H)-furanone sulfones. These compounds have demonstrated notable activity against Gram-positive bacteria, including Staphylococcus aureus, and have shown synergistic effects with conventional antibiotics. The synthesis involves a two-step process starting from stereochemically pure 5-alkoxy-2(5H)-furanones.

Synthetic Pathway

The synthesis proceeds via the formation of a thioether intermediate, followed by oxidation to the corresponding sulfone.

G A 5-alkoxy-2(5H)-furanone C Step 1: Thioether Formation (Base, Solvent) A->C B Aromatic Thiol B->C D Thioether Intermediate C->D Nucleophilic Addition E Step 2: Oxidation (H₂O₂, Acetic Acid) D->E F Purification (Column Chromatography) E->F G Chiral 2(5H)-Furanone Sulfone F->G

Caption: Two-step synthesis of chiral 2(5H)-furanone sulfones.

Experimental Protocol

Step 1: Synthesis of Thioether Intermediate

  • Reagents and Setup:

    • Dissolve 5-(l)-bornyloxy-2(5H)-furanone (1.0 g, 4.0 mmol) in 20 mL of diethyl ether in a 50 mL flask with intense stirring.

    • In a separate flask, prepare a solution of the appropriate aromatic thiol (e.g., 4-chlorothiophenol, 4.0 mmol) in 10 mL of diethyl ether.

    • Prepare a solution of triethylamine (0.56 mL, 4.0 mmol) in 5 mL of diethyl ether.

  • Reaction:

    • To the stirred furanone solution, add the thiol solution dropwise, followed by the dropwise addition of the triethylamine solution.

    • Stir the mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain the pure thioether.

Step 2: Oxidation to Furanone Sulfone

  • Reagents and Setup:

    • Dissolve the thioether intermediate (1.0 mmol) in 10 mL of glacial acetic acid in a 50 mL flask.

    • Cool the solution in an ice bath.

  • Reaction:

    • Slowly add an excess of 30% hydrogen peroxide (H₂O₂) (approx. 3-4 mL) to the cooled solution.

    • Remove the ice bath and allow the mixture to stir at room temperature for 48 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture into 50 mL of cold water.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water until the filtrate is neutral.

  • Purification:

    • Dry the solid product in a desiccator. If necessary, recrystallize from a suitable solvent like ethanol to obtain the pure 2(5H)-furanone sulfone.

Quantitative Data: Antimicrobial Activity

The antimicrobial properties of the synthesized furanone sulfones were evaluated by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

Compound IDS. aureus (MIC, μg/mL)B. subtilis (MIC, μg/mL)
Sulfone 26 (l-borneol moiety) 88
Vancomycin (Control) 10.5
Benzalkonium chloride (Control) 22

Lower MIC values indicate stronger antimicrobial activity.

Furthermore, compound 26 was found to increase the efficacy of aminoglycoside antibiotics like gentamicin and amikacin against S. aureus by two-fold at sub-inhibitory concentrations (0.4–0.5 μg/mL).

Troubleshooting & Optimization

common side reactions in the synthesis of 5-Methoxyfuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Methoxyfuran-2(3H)-one. The guidance is tailored for researchers, scientists, and drug development professionals to help identify and resolve common side reactions and synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

A common synthetic route to this compound involves a two-step process:

  • Oxidation of furfural to 5-hydroxyfuran-2(5H)-one.

  • Etherification of 5-hydroxyfuran-2(5H)-one to yield the final product.

This guide is structured to address potential issues in each of these key stages.

Part 1: Oxidation of Furfural to 5-Hydroxyfuran-2(5H)-one

Q1: My reaction yield of 5-hydroxyfuran-2(5H)-one is lower than expected, and I observe several byproducts. What are the likely side reactions?

A1: Low yields in the oxidation of furfural are often due to over-oxidation or competing reaction pathways. The primary side products include maleic acid, formic acid, and trace amounts of maleic anhydride and 2(5H)-furanone.[1] The formation of these byproducts is highly dependent on the reaction conditions, including the choice of oxidant, catalyst, and temperature.

Troubleshooting:

  • Control Reaction Temperature: Exothermic reactions can lead to over-oxidation. Ensure efficient stirring and temperature control to maintain optimal conditions.

  • Choice of Oxidant: The selectivity of the oxidation is highly dependent on the chosen oxidant. For instance, electrocatalytic methods using water as the oxygen source have shown high selectivity for 5-hydroxy-2(5H)-furanone.[1][2]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the desired product and byproducts. Stop the reaction once the optimal conversion of the starting material is achieved to prevent further oxidation of the desired product.

Experimental Protocol: Electrocatalytic Oxidation of Furfural

This protocol is based on a literature procedure for the selective oxidation of furfural.[1]

Materials:

  • Furfural

  • Copper(II) sulfide on copper paper (CuS/CP) as the anode

  • Platinum plate as the cathode

  • [Et3NH]NO3-MeCN-H2O electrolyte solution

  • Potentiostat

Procedure:

  • Set up a divided electrochemical cell with the CuS/CP anode and platinum cathode in their respective compartments, separated by a proton exchange membrane.

  • Fill both compartments with the [Et3NH]NO3-MeCN-H2O electrolyte solution.

  • Add furfural to the anodic compartment to a final concentration of 50 mM.

  • Apply a constant current density of 10 mA cm-2.

  • Monitor the reaction progress by taking aliquots from the anolyte and analyzing them by HPLC.

  • Upon completion, the product can be extracted from the electrolyte using an appropriate organic solvent.

Diagram: Reaction Pathways in Furfural Oxidation

furfural_oxidation furfural Furfural hfo 5-Hydroxyfuran-2(5H)-one (Desired Product) furfural->hfo Selective Oxidation formic_acid Formic Acid (Side Product) furfural->formic_acid C-C Cleavage other_byproducts Maleic Anhydride, 2(5H)-Furanone furfural->other_byproducts Minor Pathways maleic_acid Maleic Acid (Over-oxidation) hfo->maleic_acid Over-oxidation

Caption: Potential reaction pathways during the oxidation of furfural.

Part 2: Etherification of 5-Hydroxyfuran-2(5H)-one

Q2: During the methylation of 5-hydroxyfuran-2(5H)-one, I am observing the formation of an alkene byproduct and my yield of this compound is low. What is causing this?

A2: The formation of an alkene is a classic side reaction in the Williamson ether synthesis, proceeding via an E2 elimination pathway. This becomes significant when using sterically hindered alkyl halides or strong bases under high temperatures. For the synthesis of this compound, using a methylating agent, the competing elimination reaction is less common but can be promoted by inappropriate base and temperature selection.

Troubleshooting:

  • Choice of Base and Solvent: Use a non-nucleophilic, moderately strong base to deprotonate the hydroxyl group. Potassium carbonate is a common and effective choice. A polar aprotic solvent like DMF or acetonitrile is recommended to favor the SN2 reaction.

  • Alkylating Agent: Use a reactive and unhindered methylating agent like methyl iodide or dimethyl sulfate.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize elimination side reactions. Room temperature or gentle heating (e.g., 40-50 °C) is often sufficient.

Q3: My product appears to be a mixture, and I suspect C-alkylation has occurred. How can I confirm and prevent this?

A3: The alkoxide intermediate in the Williamson ether synthesis is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom of the furanone ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of a constitutional isomer.

Troubleshooting:

  • Reaction Conditions: C-alkylation is more likely to occur under conditions that favor kinetic control. To favor the thermodynamically more stable O-alkylated product, it is advisable to use conditions that allow for equilibration, such as a slight excess of a mild base and ensuring the reaction goes to completion.

  • Purification: The O- and C-alkylated products are diastereomers and should be separable by column chromatography.

  • Spectroscopic Analysis: Careful analysis of 1H and 13C NMR spectra can distinguish between the O- and C-alkylated products. The chemical shifts of the protons and carbons adjacent to the newly formed bond will be significantly different.

Experimental Protocol: Williamson Ether Synthesis of this compound

This is a general procedure that can be adapted for the methylation of 5-hydroxyfuran-2(5H)-one.

Materials:

  • 5-hydroxyfuran-2(5H)-one

  • Potassium carbonate (K2CO3)

  • Methyl iodide (CH3I)

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 5-hydroxyfuran-2(5H)-one in dry DMF, add 1.5 equivalents of anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1.1 equivalents of methyl iodide dropwise to the suspension.

  • Continue stirring the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Competing Reactions in Williamson Ether Synthesis

williamson_ether_synthesis alkoxide Furanone Alkoxide (Intermediate) o_alkylation This compound (Desired SN2 Product) alkoxide->o_alkylation O-Alkylation c_alkylation C-Alkylated Byproduct (Side Reaction) alkoxide->c_alkylation C-Alkylation elimination Alkene Byproduct (E2 Side Reaction) alkoxide->elimination Elimination

Caption: Competing reaction pathways for the furanone alkoxide intermediate.

Quantitative Data Summary

While specific quantitative data for the side reactions in the synthesis of this compound is not extensively reported, the following table summarizes typical yield ranges and potential impacts of side reactions based on analogous transformations.

Reaction StepDesired ProductCommon Side ProductsTypical Yield RangeFactors Affecting Yield and Purity
Furfural Oxidation 5-Hydroxyfuran-2(5H)-oneMaleic acid, Formic acid70-85%Oxidant, Catalyst, Temperature, Reaction Time
Etherification This compoundC-alkylated furanone, Elimination products60-90%Base, Solvent, Temperature, Alkylating agent

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product identify_step Identify Synthetic Step with Issue (Oxidation or Etherification) start->identify_step oxidation_issue Oxidation Step Issue identify_step->oxidation_issue Oxidation etherification_issue Etherification Step Issue identify_step->etherification_issue Etherification analyze_byproducts_ox Analyze Byproducts (e.g., via NMR, GC-MS) oxidation_issue->analyze_byproducts_ox analyze_byproducts_eth Analyze Byproducts (e.g., via NMR, LC-MS) etherification_issue->analyze_byproducts_eth over_oxidation Over-oxidation Suspected (Maleic Acid, etc.) analyze_byproducts_ox->over_oxidation incomplete_reaction_ox Incomplete Reaction analyze_byproducts_ox->incomplete_reaction_ox elimination Elimination Suspected (Alkene formation) analyze_byproducts_eth->elimination c_alkylation C-Alkylation Suspected analyze_byproducts_eth->c_alkylation solution_over_ox Reduce Temperature Optimize Reaction Time Change Oxidant over_oxidation->solution_over_ox solution_incomplete_ox Increase Reaction Time Increase Temperature (cautiously) incomplete_reaction_ox->solution_incomplete_ox solution_elimination Use Milder Base Lower Temperature elimination->solution_elimination solution_c_alkylation Optimize Base and Solvent Purify by Chromatography c_alkylation->solution_c_alkylation

Caption: A logical workflow for troubleshooting common synthesis issues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.